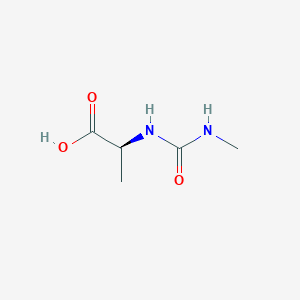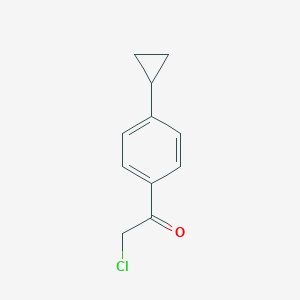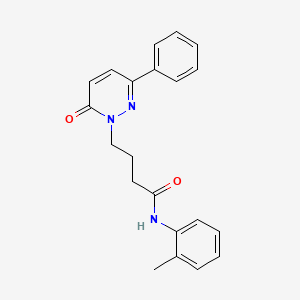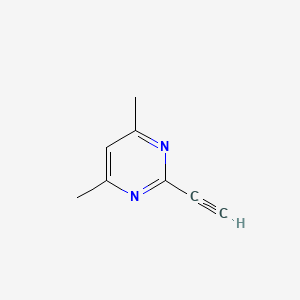![molecular formula C9H13F3O3 B2416511 (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid CAS No. 2248214-79-9](/img/structure/B2416511.png)
(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, commonly known as TFMPA, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays an important role in the regulation of synaptic transmission and plasticity in the central nervous system (CNS).
Mecanismo De Acción
TFMPA acts as a competitive antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid by binding to the orthosteric binding site of the receptor. This prevents the binding of glutamate, which is the endogenous ligand of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, and inhibits the downstream signaling pathways that are activated by the receptor. This leads to a decrease in the excitability of neurons and a reduction in the release of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
TFMPA has been shown to have a number of biochemical and physiological effects in the CNS. It has been shown to inhibit the induction of LTP in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory. TFMPA has also been shown to reduce the release of glutamate and GABA in the dorsal horn of the spinal cord, which is involved in the regulation of pain perception. In addition, TFMPA has been shown to reduce anxiety-related behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPA has several advantages for lab experiments. It is a potent and selective antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, which makes it a valuable tool for investigating the function and regulation of this receptor. TFMPA is also relatively stable and can be easily synthesized in high yield and purity. However, there are some limitations to the use of TFMPA in lab experiments. It has been shown to have off-target effects on other mGluR subtypes, which can complicate the interpretation of results. In addition, TFMPA has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of TFMPA in scientific research. One area of interest is the role of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in the regulation of synaptic plasticity and learning and memory. TFMPA can be used to study the effects of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid blockade on these processes in various brain regions. Another area of interest is the regulation of pain perception and anxiety-related behaviors. TFMPA can be used to study the role of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in these processes and to develop new therapies for pain and anxiety disorders. Finally, TFMPA can be used as a tool for investigating the structure and function of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid and other G protein-coupled receptors, which are important targets for drug development.
Métodos De Síntesis
The synthesis of TFMPA involves the reaction of 2,2,2-trifluoroethanol with 2-bromo-2-methylpropionic acid to obtain 2-(bromomethyl)-2,2,2-trifluoroethanol. This intermediate is then treated with sodium hydride and 2,3-epoxypropanol to obtain TFMPA in high yield and purity.
Aplicaciones Científicas De Investigación
TFMPA is widely used in scientific research to study the function and regulation of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in the CNS. It has been shown to be a potent and selective antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. TFMPA has been used to study the synaptic plasticity and long-term potentiation (LTP) in the hippocampus, as well as the regulation of pain perception and anxiety-related behaviors.
Propiedades
IUPAC Name |
(2S)-2-[6-(trifluoromethyl)oxan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c1-5(8(13)14)6-3-2-4-7(15-6)9(10,11)12/h5-7H,2-4H2,1H3,(H,13,14)/t5-,6?,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBHZPQWPYWAHQ-VTSJMVTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)

![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)



![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)
![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)
![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)